De-boc Cabazitaxel

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

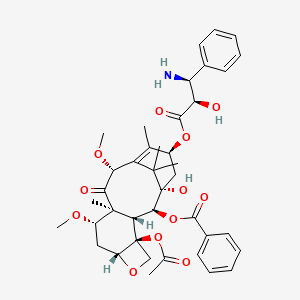

De-Boc-Cabazitaxel is a derivative of cabazitaxel, a second-generation taxane used primarily in the treatment of metastatic castration-resistant prostate cancer. Cabazitaxel is known for its ability to stabilize microtubules and induce cell death in cancer cells, particularly those resistant to other taxanes like paclitaxel and docetaxel .

Vorbereitungsmethoden

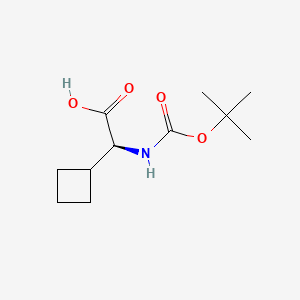

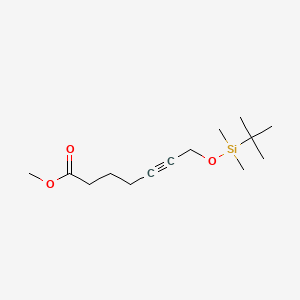

Synthetic Routes and Reaction Conditions: The synthesis of De-Boc-Cabazitaxel involves the protection of the amino group in cabazitaxel with a tert-butoxycarbonyl (Boc) group. This protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of De-Boc-Cabazitaxel follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Types of Reactions:

Oxidation: De-Boc-Cabazitaxel can undergo oxidation reactions, particularly at the hydroxyl groups present in its structure.

Reduction: Reduction reactions can target the carbonyl groups in the compound.

Substitution: The Boc group can be removed under acidic conditions, leading to the formation of cabazitaxel.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products Formed:

Oxidation: Oxidized derivatives of De-Boc-Cabazitaxel.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Cabazitaxel after the removal of the Boc group.

Wissenschaftliche Forschungsanwendungen

De-Boc-Cabazitaxel hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener Derivate verwendet, um Struktur-Wirkungs-Beziehungen zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf die Mikrotubuli-Dynamik und die Zellteilung untersucht.

Medizin: Wird auf sein Potenzial zur Überwindung von Resistenzen in der Krebstherapie, insbesondere beim Prostatakrebs, untersucht.

Industrie: Wird bei der Entwicklung neuartiger Medikamenten-Abgabesysteme und -formulierungen eingesetzt

5. Wirkmechanismus

De-Boc-Cabazitaxel entfaltet seine Wirkung, indem es Mikrotubuli stabilisiert, ihre Depolymerisation verhindert und damit die Zellteilung hemmt. Dies führt zu einem mitotischen Arrest und anschließendem Zelltod. Die Verbindung zielt auf die Mikrotubuli ab und stört die normale Funktion der mitotischen Spindel, die für die Zellteilung entscheidend ist .

Ähnliche Verbindungen:

Cabazitaxel: Die Stammverbindung, die in der Krebstherapie eingesetzt wird.

Paclitaxel: Ein weiteres Taxan, das in der Krebsbehandlung verwendet wird.

Docetaxel: Ein Taxan der ersten Generation mit ähnlichen Wirkmechanismen.

Einzigartigkeit: De-Boc-Cabazitaxel ist aufgrund seiner modifizierten Struktur einzigartig, die andere pharmakokinetische Eigenschaften und möglicherweise eine verbesserte Wirksamkeit in bestimmten resistenten Krebszelllinien bietet. Seine Fähigkeit, Resistenzmechanismen zu überwinden, die die Wirksamkeit anderer Taxane begrenzen, macht es zu einer wertvollen Verbindung in der Krebsforschung .

Wirkmechanismus

De-Boc-Cabazitaxel exerts its effects by stabilizing microtubules, preventing their depolymerization, and thereby inhibiting cell division. This leads to mitotic arrest and subsequent cell death. The compound targets the microtubules and interferes with the normal function of the mitotic spindle, crucial for cell division .

Vergleich Mit ähnlichen Verbindungen

Cabazitaxel: The parent compound, used in cancer therapy.

Paclitaxel: Another taxane used in cancer treatment.

Docetaxel: A first-generation taxane with similar mechanisms of action.

Uniqueness: De-Boc-Cabazitaxel is unique due to its modified structure, which provides different pharmacokinetic properties and potentially improved efficacy in certain resistant cancer cell lines. Its ability to overcome resistance mechanisms that limit the effectiveness of other taxanes makes it a valuable compound in cancer research .

Eigenschaften

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H49NO12/c1-21-25(51-36(46)30(43)29(41)23-14-10-8-11-15-23)19-40(47)34(52-35(45)24-16-12-9-13-17-24)32-38(5,33(44)31(49-7)28(21)37(40,3)4)26(48-6)18-27-39(32,20-50-27)53-22(2)42/h8-17,25-27,29-32,34,43,47H,18-20,41H2,1-7H3/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONJGHPJYUCCBGB-KWIOUIIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H49NO12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

735.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclobutanecarboxylic acid, 2,3-bis(hydroxymethyl)-, [1S-(1alpha,2alpha,3beta)]- (9CI)](/img/new.no-structure.jpg)

![3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid](/img/structure/B586736.png)

![3-Methyl-2-(2-{3-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl}ethenyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B586743.png)

![(2S,3aR)-2-Ethoxy-2,3,3a,4,5,6-hexahydronaphtho[1,8-bc]pyran](/img/structure/B586752.png)